molecular formula C8H15Cl2N2OP B2466436 (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2551117-90-7

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2466436
CAS No.: 2551117-90-7
M. Wt: 257.09
InChI Key: VLINZNLCWGBZBV-UHFFFAOYSA-N
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Description

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylphosphoryl chloride, followed by the addition of methanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering advantages over similar compounds in terms of stability and reactivity .

Properties

IUPAC Name

(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLINZNLCWGBZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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